11-Epicortisol
Overview
Description
11-Epicortisol, also known as 11β-hydroxy-17α-hydroxypregn-4-ene-3,20-dione, is a naturally occurring corticosteroid hormone produced in the adrenal cortex. It is one of the most important hormones in the body, and its primary role is to regulate the body’s response to stress. 11-Epicortisol is also important for regulating blood pressure, glucose levels, and electrolyte balance. It is also involved in the immune system and plays a role in the development and maintenance of bone and muscle mass. In addition, 11-Epicortisol has been shown to be important in the regulation of inflammation, metabolism, and other physiological processes.
Scientific research applications
Impact on DNA and RNA Synthesis
Research by Rešetić et al. (1990) revealed that 11-epicortisol has unique effects on DNA and RNA synthesis in human pituitary tumor cells. While cortisol suppressed both RNA and DNA synthesis, 11-epicortisol stimulated DNA synthesis despite also suppressing RNA synthesis. This indicates a high specificity of glucocorticoid receptors and suggests that 11-epicortisol could play a role in understanding and potentially targeting tumor growth dynamics (Rešetić et al., 1990).
Interaction with Steroids
Riggs and Węgrzyn (1966) demonstrated that 11-epicortisol could modify the body levels of alpha-aminoisobutyric acid in rats, which was influenced by other steroids like testosterone. This finding suggests potential applications in studying metabolic and hormonal interactions (Riggs & Węgrzyn, 1966).
Binding Characteristics and Corticotrophin-Releasing Factor
Holmes et al. (1985) explored the binding characteristics of 11-epicortisol in rat hypothalamic blocks. They found that 11-epicortisol could antagonize the inhibitory effects of dexamethasone on corticotrophin-releasing factor, suggesting its potential as a tool for studying neuroendocrine regulation (Holmes et al., 1985).
Antagonistic Effects on Glucocorticoid Actions
Research by Beckford et al. (1983) indicated that 11-epicortisol could antagonize the inhibitory action of corticosterone on hypothalamic corticotrophin releasing factor activity. This again underscores its utility in neuroendocrine research, particularly in understanding the mechanisms of hormone release and regulation (Beckford et al., 1983).
Progesterone Hydroxylation
Elkadi and Mostafa (2008) studied the ability of Trichoderma species to hydroxylate progesterone into various derivatives, including 11-epicortisol. This research highlights a possible application in the field of biotransformation and enzymatic studies (Elkadi & Mostafa, 2008).
properties
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXADMDTFJGBT-MKIDGPAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858945 | |
Record name | Epihydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Epicortisol | |
CAS RN |
566-35-8, 60103-17-5 | |
Record name | 11-Epicortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-alpha,17-alpha,21-Trihydroxypregn-4-ene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060103175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Epicortisol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-Epicortisol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Epihydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-α,17-α,21-trihydroxypregn-4-ene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-EPIHYDROCORTISONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW7CPD2E7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.